6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine, also known as 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, is a compound with significant pharmaceutical relevance. It belongs to the quinazoline family, which is known for its diverse biological activities, including antitumor and antimicrobial properties. The compound is classified as a piperazine derivative and is recognized for its potential applications in medicinal chemistry.
The compound is derived from quinazoline, a bicyclic structure that is pivotal in various pharmacological applications. Its synthesis often involves modifications of existing quinazoline derivatives to enhance biological activity or reduce side effects. The specific structural formula is , and it has a molecular weight of approximately 289.33 g/mol . The compound's CAS number is 60547-97-9, which aids in its identification in chemical databases and regulatory documents.
The synthesis of 6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine typically involves several key steps:
The molecular structure of 6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine features a quinazoline ring substituted with two methoxy groups at positions 6 and 7, and a piperazine moiety at position 2.
COc1cc2nc(nc(N)c2cc1OC)N3CCNCC3
InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)
.This structure contributes to its biological activity by allowing interactions with specific biological targets.
6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine can undergo various chemical reactions typical for amines and heterocycles:
These reactions are crucial for modifying the compound for specific applications or enhancing its pharmacokinetic properties.
The mechanism of action for 6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine primarily involves interaction with specific receptors or enzymes within the body:
These mechanisms highlight the compound's therapeutic potential beyond traditional uses.
The physical properties of 6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine include:
Chemical properties include:
These properties are essential for handling and application in laboratory settings.
6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine has various applications in scientific research:
These applications underscore its relevance in both therapeutic contexts and analytical methodologies.
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3